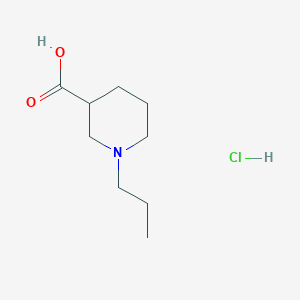
1-Propylpiperidine-3-carboxylic acid hydrochloride
Overview
Description
1-Propylpiperidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1795498-10-0 . It has a molecular weight of 207.7 and its IUPAC name is 1-propylpiperidine-3-carboxylic acid hydrochloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 1-Propylpiperidine-3-carboxylic acid hydrochloride is1S/C9H17NO2.ClH/c1-2-5-10-6-3-4-8 (7-10)9 (11)12;/h8H,2-7H2,1H3, (H,11,12);1H . This code provides a unique identifier for the molecular structure of this compound. Physical And Chemical Properties Analysis
1-Propylpiperidine-3-carboxylic acid hydrochloride is a powder that is stored at room temperature . The predicted melting point is 298.90° C, the boiling point is approximately 278.9° C at 760 mmHg, and the density is approximately 1.0 g/cm^3 . The refractive index is predicted to be n 20D 1.48 .Scientific Research Applications
Mechanism of Amide Formation
- In a study of amide formation mechanisms, carboxylic acids, such as those in the 1-Propylpiperidine-3-carboxylic acid family, were used to understand the reaction with amines in aqueous media. This research is fundamental in bioconjugation chemistry (Nakajima & Ikada, 1995).
Material Science and Biochemistry Applications
- A study discussed the use of a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, which is structurally related to 1-Propylpiperidine-3-carboxylic acid. These types of compounds are found to be beneficial in material science and biochemistry for inducing β-turn and 310/α-helix in peptides (Toniolo, Crisma, & Formaggio, 1998).
Reactive Extraction in Chemical Engineering
- The extraction of propionic acid, closely related to 1-Propylpiperidine-3-carboxylic acid, has been studied for its recovery from various solutions. Such research is significant in chemical and pharmaceutical industries (Keshav, Chand, & Wasewar, 2009).
Asymmetric Synthesis in Medicinal Chemistry
- Research on the asymmetric synthesis of certain antibacterial agents, which include derivatives of carboxylic acids like 1-Propylpiperidine-3-carboxylic acid, has been conducted. This research provides insights into developing new pharmaceuticals (Rosen et al., 1988).
Stereoselective Synthesis
- In a study on the stereoselective synthesis of pipecolic acid derivatives, researchers explored reactions leading to compounds structurally similar to 1-Propylpiperidine-3-carboxylic acid. This kind of research has implications in organic chemistry and drug development (Purkayastha et al., 2010).
Multicomponent Synthesis in Organic Chemistry
- A multicomponent reaction involving unsaturated carboxylic acids was discovered, which has implications for the synthesis of compounds like 1-Propylpiperidine-3-carboxylic acid. Such research is pivotal in developing new synthetic methods in organic chemistry (Salvadori et al., 2010).
Safety And Hazards
This compound is classified under GHS07 and the signal word is "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), and others .
properties
IUPAC Name |
1-propylpiperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-5-10-6-3-4-8(7-10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIETYSHLLLMFMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propylpiperidine-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid](/img/structure/B1528194.png)
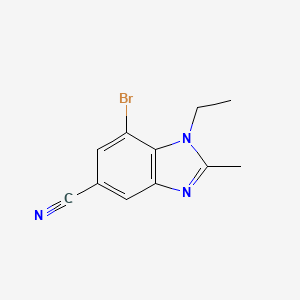
![Tert-butyl 4-[(2,6-difluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1528198.png)

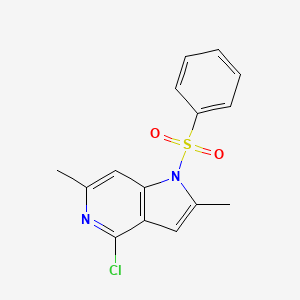
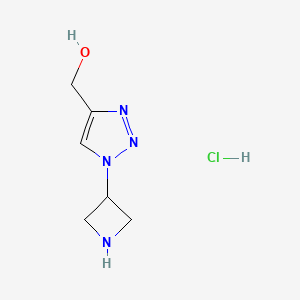


![4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid](/img/structure/B1528207.png)

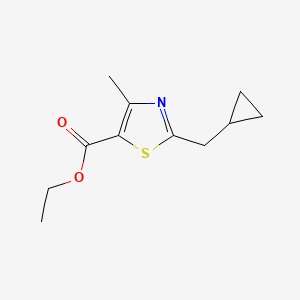
![6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane](/img/structure/B1528211.png)

